molecular formula C12H21NO5 B6334200 (1S,3R,4R)-3-(tert-Butoxycarbonylamino)-4-hydroxy-cyclohexanecarboxylic acid CAS No. 2067228-51-5

(1S,3R,4R)-3-(tert-Butoxycarbonylamino)-4-hydroxy-cyclohexanecarboxylic acid

Cat. No. B6334200
CAS RN: 2067228-51-5
M. Wt: 259.30 g/mol
InChI Key: MRZZLLFCMLPJGF-DJLDLDEBSA-N
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Description

(1S,3R,4R)-3-(tert-Butoxycarbonylamino)-4-hydroxy-cyclohexanecarboxylic acid, commonly known as t-BOC-Cyclohexaneacetic acid, is an organic compound that is used as a starting material in the synthesis of a variety of compounds. It is a versatile reagent with a wide range of applications in the pharmaceutical, agrochemical, and materials science industries. t-BOC-Cyclohexaneacetic acid is a carboxylic acid derivative of cyclohexane and is a chiral molecule, which means it has two enantiomers, or mirror images of each other. It has been used for the synthesis of various compounds, such as peptides, peptidomimetics, and heterocyclic compounds.

Scientific Research Applications

T-BOC-Cyclohexaneacetic acid has been used in a variety of scientific research applications. It has been used in the synthesis of peptides, peptidomimetics, and heterocyclic compounds. It has also been used in the synthesis of chiral drugs, such as propranolol and metoprolol. It has been used as a starting material in the synthesis of various compounds, such as peptides, peptidomimetics, and heterocyclic compounds. Additionally, it has been used in the synthesis of polymers and other materials.

Mechanism Of Action

The mechanism of action of t-BOC-Cyclohexaneacetic acid is not fully understood. However, it is believed to act as a chiral catalyst in the synthesis of various compounds. It is believed to facilitate the formation of a chiral center in the reaction mixture, which allows for the formation of the desired product. Additionally, it is believed to act as a proton acceptor in the reaction, which helps to stabilize the intermediate products.
Biochemical and Physiological Effects
The biochemical and physiological effects of t-BOC-Cyclohexaneacetic acid have not been extensively studied. However, it is believed to be non-toxic and non-irritating to the skin and eyes. Additionally, it is believed to be non-carcinogenic and non-mutagenic.

Advantages And Limitations For Lab Experiments

The advantages of using t-BOC-Cyclohexaneacetic acid in laboratory experiments include its low toxicity, low cost, and wide range of applications. Additionally, it is a chiral molecule, which allows for the synthesis of chiral compounds. The main limitation of using t-BOC-Cyclohexaneacetic acid in laboratory experiments is the need for specialized equipment and expertise in order to carry out the reaction.

Future Directions

For the use of t-BOC-Cyclohexaneacetic acid include its use in the synthesis of novel compounds, such as peptides, peptidomimetics, and heterocyclic compounds. Additionally, it could be used as a starting material in the synthesis of polymers and other materials. Additionally, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects.

Synthesis Methods

The synthesis of t-BOC-Cyclohexaneacetic acid is typically carried out using a two-step process. The first step involves the reaction of cyclohexaneacetic acid with tert-butyl chloroformate to produce the desired t-BOC-Cyclohexaneacetic acid. This reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide. The second step involves the hydrolysis of the t-BOC-Cyclohexaneacetic acid to yield the desired product. This hydrolysis can be achieved using a base such as sodium hydroxide or potassium hydroxide.

properties

IUPAC Name

(1S,3R,4R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(17)13-8-6-7(10(15)16)4-5-9(8)14/h7-9,14H,4-6H2,1-3H3,(H,13,17)(H,15,16)/t7-,8+,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZZLLFCMLPJGF-DJLDLDEBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CCC1O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC[C@H]1O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclohexanecarboxylic acid

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